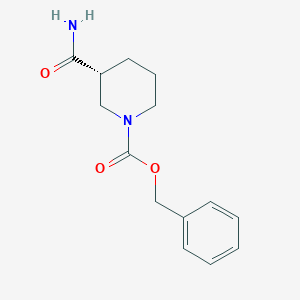
(R)-Benzyl 3-carbamoylpiperidine-1-carboxylate
Overview
Description
“®-tert-Butyl 3-carbamoylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 . It is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI Key for this compound is APFUDGDIIFSTSD-MRVPVSSYSA-N . The compound has 16 heavy atoms .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.35 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.28 .Scientific Research Applications
Biologically Active Plant Compounds
Natural carboxylic acids, derived from plants, show significant biological activity. A study reviewing selected carboxylic acids, including benzoic acid and related compounds, highlights their potent antioxidant, antimicrobial, and cytotoxic activities. These properties are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds, affecting their bioactivity. Rosmarinic acid, among the compounds studied, displayed the highest antioxidant activity. However, the antimicrobial properties varied based on microbial strain and experimental conditions. The study emphasizes the potential of these compounds, including derivatives of benzoic acid, in various therapeutic and protective applications due to their bioactive properties (Godlewska-Żyłkiewicz et al., 2020).
Chemokine Receptor Antagonists
The chemokine receptor CCR3 plays a crucial role in allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists targeting CCR3, including certain piperidine and benzylpiperidine derivatives, have been investigated for their therapeutic potential. Specifically, (N-ureidoalkyl)benzylpiperidines have shown high affinity and antagonizing potential against CCR3, effectively inhibiting eosinophil chemotaxis and intracellular calcium mobilization. These findings suggest the potential application of such compounds in treating allergic diseases (Willems & IJzerman, 2009).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), including related carboxylate compounds, have become vital in various scientific disciplines, including supramolecular chemistry. The simple structure, accessibility, and understanding of their supramolecular self-assembly behavior allow BTAs to be utilized in nanotechnology, polymer processing, and biomedical applications. The versatility of these compounds, derived from their multivalent nature and ability to form nanometer-sized rod-like structures stabilized by hydrogen bonding, promises significant potential in various applications (Cantekin et al., 2012).
Antioxidant and Anti-inflammatory Agents
Research focusing on benzofused thiazole derivatives, including carboxylic acid analogs, reveals their potential as antioxidant and anti-inflammatory agents. The synthesized derivatives were evaluated for their in vitro activities, showing promising results against reactive radical species and distinct anti-inflammatory activity. This study underscores the potential of carboxylic acid derivatives, including benzyl carboxylates, in the development of therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).
Safety And Hazards
properties
IUPAC Name |
benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNTYSRHYYSZEM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654544 | |
| Record name | Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 3-carbamoylpiperidine-1-carboxylate | |
CAS RN |
1050446-94-0 | |
| Record name | Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)
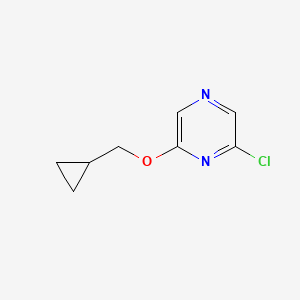

![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)
![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)


![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)
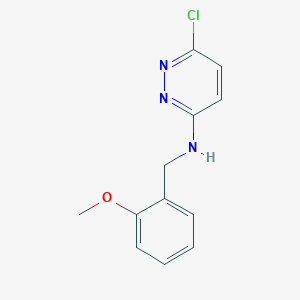
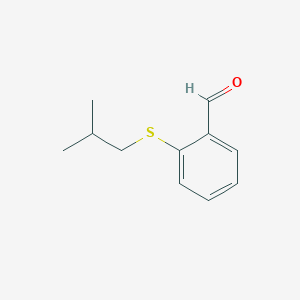
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)
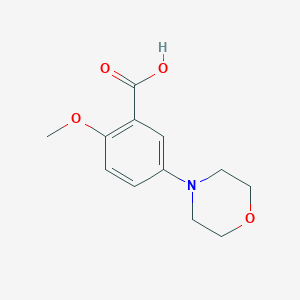
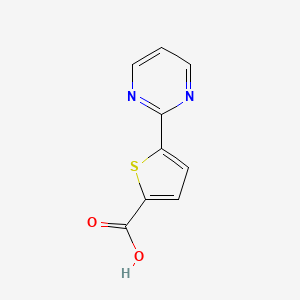
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)